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Compound of Interest

Compound Name: ZINC00640089

Cat. No.: B15620459

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC00640089, identified chemically as N-(3-methoxyphenyl)-4-methyl-N'-[4-(propan-2-
ylphenyl]piperazine-1-carboximidamide, is a compound of interest with potential applications in
pharmacological research. This technical guide outlines a proposed multi-step synthetic
pathway for its preparation, commencing from commercially available starting materials. The
synthesis is designed around established and reliable organic chemistry transformations,
including a palladium-catalyzed Buchwald-Hartwig amination, formation of an isothiocyanate
intermediate, subsequent thiourea synthesis, and a final desulfurization to yield the target
guanidine moiety. This document provides detailed experimental protocols for each step, a
summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of ZINC00640089 suggests a convergent synthesis strategy. The core
of this strategy involves the formation of the central guanidine functional group in the final step.
The key disconnections are made at the C-N bonds of the guanidine moiety, leading back to a
thiourea intermediate, which can be readily synthesized from an N-arylpiperazine and an aryl
isothiocyanate. These precursors, in turn, can be prepared from simpler, commercially
available building blocks.
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Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis.

These values are based on literature precedents for analogous reactions and represent typical

outcomes. Actual yields may vary depending on specific reaction conditions and optimization.
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Experimental Protocols
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Step 1: Synthesis of 1-(3-Methoxyphenyl)-4-
methylpiperazine

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple 1-
bromo-3-methoxybenzene with 1-methylpiperazine.

Materials:

1-Bromo-3-methoxybenzene

e 1-Methylpiperazine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
¢ 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
e Sodium tert-butoxide (NaOtBu)

e Toluene, anhydrous

o Ethyl acetate

e Saturated agueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pdz(dba)s
(1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).

¢ Add 1-bromo-3-methoxybenzene (1.0 equivalent) and anhydrous toluene.
e Add 1-methylpiperazine (1.2 equivalents) to the mixture.

» Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
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» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

e Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium
bicarbonate solution.

o Extract the aqueous layer with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford 1-(3-
methoxyphenyl)-4-methylpiperazine.

Step 2: Synthesis of 1-Isothiocyanato-4-(propan-2-
yl)benzene

This procedure describes the formation of the isothiocyanate from 4-(propan-2-yl)aniline using
carbon disulfide.

Materials:

e 4-(Propan-2-yl)aniline

o Carbon disulfide (CSz)

o Triethylamine (EtsN)

o p-Toluenesulfonyl chloride (TsCl)

o Dichloromethane (CH2Cl2), anhydrous

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)
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Procedure:

 In a round-bottom flask, dissolve 4-(propan-2-yl)aniline (1.0 equivalent) and triethylamine
(2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

e Cool the solution to 0 °C in an ice bath.
o Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

» Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 2 hours.

o Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1
equivalents) in anhydrous dichloromethane dropwise.

« Stir the reaction mixture at room temperature for 12-16 hours.
e Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
o Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield 1-
isothiocyanato-4-(propan-2-yl)benzene.[1][2][3][4][5][6][7]

Step 3: Synthesis of N-(3-Methoxyphenyl)-4-methyl-N'-

[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

This step involves the formation of the thiourea intermediate by reacting the synthesized N-
arylpiperazine with the aryl isothiocyanate. This reaction is often high-yielding and proceeds
under mild conditions.[8][9][10][11][12][13][14][15][16]

Materials:

e 1-(3-Methoxyphenyl)-4-methylpiperazine
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e 1-Isothiocyanato-4-(propan-2-yl)benzene

o Tetrahydrofuran (THF) or Dichloromethane (CH2Clz), anhydrous

Procedure:

In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-4-methylpiperazine (1.0 equivalent) in
anhydrous THF or CH2zCl-.

e Add l-isothiocyanato-4-(propan-2-yl)benzene (1.05 equivalents) to the solution at room
temperature.

« Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4
hours and can be monitored by TLC.

« If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
« If no precipitate forms, concentrate the reaction mixture under reduced pressure.

e The resulting crude thiourea is often of high purity and may be used in the next step without
further purification. If necessary, it can be purified by recrystallization or flash column
chromatography.

Step 4: Synthesis of ZINC00640089 (N-(3-
methoxyphenyl)-4-methyl-N'-[4-(propan-2-
yl)phenyl]piperazine-1-carboximidamide)

The final step is the desulfurization of the thiourea intermediate to form the target guanidine,
ZINC00640089. Several reagents can be employed for this transformation; a common and
effective method using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is described
here.[17][18][19][20][21][22][23][24][25]

Materials:
» N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

e 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
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o Triethylamine (EtsN)

¢ Dichloromethane (CH2Clz), anhydrous

e Ammonia solution (e.g., 7N in methanol or agueous ammonia)
e Saturated aqueous sodium bicarbonate solution

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

 In a round-bottom flask under an inert atmosphere, suspend N-(3-methoxyphenyl)-4-methyl-
N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide (1.0 equivalent) and 2-chloro-1-
methylpyridinium iodide (1.2 equivalents) in anhydrous dichloromethane.

e Add triethylamine (2.5 equivalents) to the suspension.

 Stir the reaction mixture at room temperature for 1-2 hours. During this time, the
corresponding carbodiimide is formed in situ.

o Cool the reaction mixture to 0 °C and add a solution of ammonia (excess, e.g., 5-10
equivalents) in methanol or water.

 Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
e Monitor the reaction progress by TLC or LC-MS.

o Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate
solution.

o Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to obtain
ZINC00640089.

Visualizations
Proposed Synthesis Pathway for ZINC00640089
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E-Bromo-S-methoxybenzena 1-Methylpiperazine 4-(Propan-2-yl)aniline Carbon Disulfide

Buchwald-Hartwig Isothiocyanate
Amination Formation
(Pd2(dba)s, XPhos, NaO t Bu) (EtsN, TsCI)

1-(3-Methoxyphenyl)-4-methylpiperazine 1-Isothiocyanato-4-(propan-2-yl)benzene

O

Thiourea Formation
(THF or CH2Cl2)

Y

6—(3-Methoxyphenyl)-4-methyI-N'-[4-(propan-2-y|)phenyl]piperazine-l-carbothioamid9

Desulfurization
(Mukaiyama's Reagent, NHs)

A4

ZINC00640089
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Step 1: N-Arylpiperazine Synthesis
Combine Aryl Halide,
Amine, Catalyst, Ligand, Base

Y
Heat Reaction Mixture
(100-110 °C, 12-24h)

Y

Aqueous Workup

(Quench, Extract, Wash, Dry)

\ 4

Glash Column Chromatographa

Intermediate 1:
1-(3-Methoxyphenyl)-4-methylpiperazine

Step 2: Isothiocyanate Synthesis

React Aniline with CS2
(EtsN, 0 °C to RT)
\ 4

Add Desulfurizing Agent
(TsCl, 0 °C to RT)

A 4

Aqueous Workup
(Quench, Extract, Wash, Dry)

A 4

Glash Column Chromatograph))

Intermediate 2:
1-Isothiocyanato-4-(propan-2-yl)benzene

\

Stir at Room

: Thiourea Formdtion

Combine Intermediate 1
and Intermediate 2

/

Temperature

(2-4n)

/

y
Isolate Product
(Filtration or Concentration)

\

/

Intermediate 3:

Thiourea Derivative

Step 4: Guanigine Formation

Activate Thiourea

(

(Mukaiyama's Reagent, EtsN)

)

y

4

Add Ammonia Source
(0 °C to RT, 12-24h)

y

4

Aqueous Workup
(Quench, Extract, Wash, Dry)

y

4

Glash Column Chromatographyj

Final Product:
ZINC00640089
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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